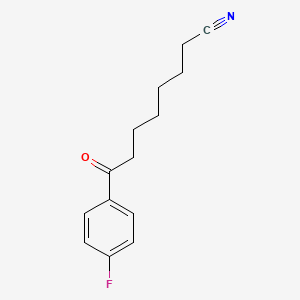

8-(4-Fluorophenyl)-8-oxooctanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(4-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTYZDHOPCQHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642215 | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-15-2 | |

| Record name | 4-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 8 4 Fluorophenyl 8 Oxooctanenitrile

Convergent and Divergent Synthetic Pathways to Fluorinated Keto-Nitriles

A primary and widely utilized method for constructing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comyoutube.comnih.gov This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of compounds like 8-(4-fluorophenyl)-8-oxooctanenitrile. The reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with a suitable acylating agent, typically in the presence of a Lewis acid catalyst. googleapis.com

The common industrial synthesis of similar structures, such as 4,4'-difluorobenzophenone, relies on this method, reacting fluorobenzene with a p-fluorobenzoyl chloride in the presence of aluminum trichloride (AlCl₃). For the synthesis of the target molecule, the strategy would involve the reaction of fluorobenzene with an eight-carbon acyl chloride bearing a terminal group that can be converted to a nitrile, such as 8-chloro-8-oxooctanoyl chloride or a similar derivative. The Lewis acid catalyst, typically aluminum trichloride, activates the acylating agent, facilitating the electrophilic attack on the electron-rich fluorobenzene ring. googleapis.com Due to the electron-withdrawing nature of the resulting carbonyl group, the ketone product is less reactive than the starting arene, which prevents multiple acylation events from occurring. googleapis.com The reaction conditions, including temperature, solvent, and reactant ratios, are critical parameters that must be optimized to achieve high yields and purity.

| Parameter | Typical Condition | Rationale |

| Arene | Fluorobenzene | Starting material for the fluorophenyl moiety. |

| Acylating Agent | Long-chain acyl chloride (e.g., 8-chloro-8-oxooctanoyl chloride) | Provides the carbon backbone and ketone function. |

| Catalyst | Aluminum trichloride (AlCl₃) | Lewis acid to activate the acylating agent. googleapis.com |

| Temperature | 0-25°C | Controlled temperature to manage reaction exothermicity and minimize side products. |

The introduction of the nitrile functional group at the terminus of the aliphatic chain is frequently accomplished via nucleophilic substitution. This is a classic and effective method for carbon chain extension. thieme-connect.de The SN2 reaction between an alkyl halide and a cyanide salt, such as sodium or potassium cyanide, is a well-established route for synthesizing nitriles. chemistrysteps.comlibretexts.org

In a synthetic pathway for this compound, a precursor molecule containing the fluorophenyl ketone and a terminal alkyl halide (e.g., 8-bromo-1-(4-fluorophenyl)octan-1-one) would be required. This precursor is then treated with a cyanide salt. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen. docbrown.info This reaction proceeds efficiently with primary alkyl halides, leading to the formation of the corresponding nitrile with the extension of the carbon chain by one carbon. thieme-connect.de The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to dissolve the cyanide salt and facilitate the SN2 mechanism. thieme-connect.de

| Reaction Type | Substrate | Reagent | Typical Solvent | Product |

| Nucleophilic Substitution (SN2) | Primary Alkyl Halide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | DMSO, DMF | Aliphatic Nitrile |

An alternative and powerful strategy for the formation of ketones involves the reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.orgucalgary.capearson.com This approach forms a new carbon-carbon bond and is highly effective for synthesizing asymmetrical ketones. libretexts.org

To synthesize this compound, one could envision a convergent approach where a 4-fluorophenyl Grignard reagent (4-FC₆H₄MgBr) is reacted with a long-chain nitrile that already contains the nitrile group at the other end, such as suberonitrile (octanedinitrile), or more strategically, a protected or precursor nitrile. The strongly nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group. ucalgary.ca This addition forms an intermediate imine salt. libretexts.orgucalgary.ca A key advantage of this method is that the ketone is not formed until a subsequent aqueous acid workup step. ucalgary.ca This prevents the highly reactive organometallic reagent from reacting further with the newly formed ketone product. ucalgary.ca The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (THF). ucalgary.ca

Mechanism of Ketone Formation from Nitrile and Grignard Reagent:

Nucleophilic Addition: The Grignard reagent adds to the nitrile's electrophilic carbon, breaking the pi bond and forming an imine salt intermediate. ucalgary.ca

Hydrolysis: Aqueous acid is added in a separate step to hydrolyze the imine salt, which ultimately yields the ketone and ammonia. libretexts.orgucalgary.ca

| Organometallic Reagent | Nitrile Substrate | Intermediate | Final Product (after hydrolysis) |

| 4-Fluorophenylmagnesium bromide | 8-Halo-octanenitrile | Imine Salt | This compound |

Modern synthetic chemistry has seen the development of powerful catalytic methods for cyanation, offering milder conditions and broader functional group tolerance compared to traditional methods. researchgate.netorganic-chemistry.org Nickel- and palladium-catalyzed reactions have emerged as particularly effective for the synthesis of aryl and alkyl nitriles. researchgate.netorganic-chemistry.org

For fluorinated systems, nickel-catalyzed cyanation of aryl halides or pseudohalides has become a powerful tool. researchgate.net While this is more commonly applied to form aryl nitriles, related catalytic systems can be adapted for aliphatic systems or used in cross-coupling strategies. For instance, a nickel-catalyzed reductive cyanation using CO₂ and NH₃ as the cyano source has been developed for the conversion of aryl pseudohalides. rhhz.net Another approach involves the nickel-catalyzed cyanation of C–N bonds in α-(hetero)aryl amines, which provides a route to α-aryl nitriles. nih.gov While not a direct route to the target molecule, these catalytic principles can be integrated into advanced synthetic designs. For example, a precursor molecule could be functionalized using these methods before subsequent chain elongation or ketone formation steps. The choice of ligand is often critical to the success of these reactions, controlling the reactivity and selectivity of the metal catalyst. nih.gov

| Catalyst System | Cyanide Source | Substrate Type | Advantage |

| Nickel/Ligand (e.g., dppf) | Zn(CN)₂ | Aryl Chlorides/Bromides | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Nickel/Bisphosphine Ligand | CO₂/NH₃ | α-Aryl Amines | Cyanide-free route, versatile. nih.gov |

| Palladium/Ligand (e.g., t-Bu₃P) | NaCN | Aryl Bromides | Low-boiling recyclable solvents, rapid. organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Transformations

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones from the reaction of an electron-rich aromatic compound with a nitrile in the presence of an acid catalyst. nih.govwikipedia.org This reaction is mechanistically related to the Friedel-Crafts acylation. wikipedia.orgchempedia.info The key electrophilic species in the Houben-Hoesch reaction is a nitrilium ion. nih.govchempedia.info

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, forming a highly electrophilic nitrilium ion (R-C≡N⁺-H). nih.gov This intermediate is typically only moderately electrophilic and reacts best with highly activated arenes like phenols and anilines. nih.govwikipedia.org The nitrilium ion then acts as the electrophile in an electrophilic aromatic substitution step, attacking the electron-rich arene to form an iminium ion intermediate. nih.gov Subsequent hydrolysis of this imine during aqueous workup yields the final aryl ketone product. wikipedia.org

In superacidic media, such as trifluoromethanesulfonic acid (CF₃SO₃H), evidence suggests the formation of even more reactive dicationic, diprotonated nitriles (superelectrophiles). nih.govchempedia.info These highly reactive species are capable of acylating even weakly nucleophilic arenes like benzene (B151609), expanding the scope of the reaction. nih.gov The involvement of nitrilium ions is a well-established concept, and they are recognized as key intermediates in several other important organic transformations, including the Ritter and Beckmann reactions. vu.nlrsc.org

Understanding Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal-catalyzed reactions are central to modern organic synthesis due to their high efficiency and selectivity. The synthesis of aromatic ketones like this compound can be achieved through various catalytic pathways, with palladium- and ruthenium-based systems being particularly prominent. Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and expanding the scope of these transformations.

A plausible and widely studied catalytic cycle for the formation of aryl ketones is the palladium-catalyzed C-H acylation . This process typically operates through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle.

A Representative Pd(II)/Pd(IV) Catalytic Cycle for C-H Acylation:

C-H Activation/Metalation: The cycle often begins with the coordination of a directing group on the arene substrate to the Pd(II) catalyst. In a hypothetical directed synthesis, a derivative of fluorobenzene with a directing group would coordinate to the palladium center. This is followed by the activation and cleavage of an ortho-C-H bond to form a palladacycle intermediate. This step is often the rate-determining step.

Oxidative Addition: The acyl source, which could be an acyl chloride or an α-keto acid, then undergoes oxidative addition to the Pd(II) center of the palladacycle. This elevates the oxidation state of palladium from +2 to +4, forming a Pd(IV) intermediate. The use of an oxidant in the reaction medium is often necessary to facilitate this step or to regenerate the catalyst in other cycles.

Reductive Elimination: The newly introduced acyl group and the aryl group on the Pd(IV) center then couple and are eliminated from the metal center. This reductive elimination step forms the desired carbon-carbon bond of the ketone product and reduces the palladium back to its +2 oxidation state, thereby regenerating the active catalyst.

This Pd(II)/Pd(IV) pathway is often proposed for reactions involving strong oxidants. Alternatively, a Pd(0)/Pd(II) cycle is common in cross-coupling reactions.

A General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., 4-fluorobromobenzene) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: An organometallic reagent containing the acyl moiety (or vice versa) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (aryl and acyl) on the Pd(II) complex are eliminated to form the final ketone product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Ruthenium catalysts are also highly effective, particularly for C-H alkylation and alkenylation of aromatic ketones organic-chemistry.orgacs.orgresearchgate.net. A typical ruthenium-catalyzed cycle for ortho-alkylation involves the coordination of the ketone's carbonyl group to a Ru(0) species, followed by oxidative addition of the ortho-C-H bond to form a ruthenium hydride intermediate. Subsequent migratory insertion of an alkene and reductive elimination yields the alkylated product and regenerates the active Ru(0) catalyst.

Chemical Reactivity and Transformational Chemistry of 8 4 Fluorophenyl 8 Oxooctanenitrile

Chemospecificity and Regioselectivity in Reactions of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a prime site for a variety of chemical reactions. The fluorine atom on the phenyl ring can influence the reactivity of the ketone through its electron-withdrawing inductive effect.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl carbon of the ketone in 8-(4-Fluorophenyl)-8-oxooctanenitrile is susceptible to attack by nucleophiles. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this particular molecule are not extensively detailed in publicly available literature, the general principles of ketone reactivity suggest that it would readily undergo reactions with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi). For instance, the addition of a methylmagnesium bromide would be expected to yield a tertiary alcohol.

Similarly, the ketone can undergo reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohol, 8-(4-fluorophenyl)-8-hydroxyoctanenitrile. The chemospecificity of these reagents is crucial, as LiAlH₄ can also reduce the nitrile group, whereas NaBH₄ is generally selective for the ketone under controlled conditions.

Condensation and Rearrangement Pathways Involving the Ketone

The ketone functionality can participate in various condensation reactions. For example, in the presence of a base, it can react with active methylene (B1212753) compounds in a Knoevenagel-type condensation, although this is more common with aldehydes.

Another important transformation is the formation of an oxime upon reaction with hydroxylamine. This oxime derivative can then potentially undergo a Beckmann rearrangement. The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. The stereochemistry of the oxime determines which group migrates, leading to specific amide products. For the oxime of this compound, this rearrangement could theoretically yield two different amides, depending on the geometry of the oxime.

Reactivity Profiles of the Nitrile Group in Organic Transformations

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and heterocycles.

Reductive Conversion to Amine Derivatives

The reduction of the nitrile group in this compound would lead to the formation of a primary amine, 8-amino-8-(4-fluorophenyl)octan-1-amine. This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide, typically under hydrogen pressure. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective for this conversion. The choice of reducing agent is critical to control the selectivity, especially given the presence of the ketone group.

| Reducing Agent | Product | Selectivity |

| NaBH₄ | 8-(4-fluorophenyl)-8-hydroxyoctanenitrile | High for ketone |

| LiAlH₄ | 8-(4-fluorophenyl)octane-1,8-diol | Reduces both ketone and nitrile |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 8-(4-fluorophenyl)-8-oxooctan-1-amine | Can be selective for nitrile under specific conditions |

Hydrolytic Pathways and Carboxylic Acid Formation

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis of this compound would produce 8-(4-fluorophenyl)-8-oxooctanoic acid. This reaction typically proceeds via the formation of an intermediate amide. The kinetics and mechanism of such hydrolyses are well-studied for various nitriles.

Cycloaddition and Heterocyclic Annulation Reactions

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool in medicinal chemistry for the synthesis of tetrazole-containing compounds, which are often used as bioisosteres for carboxylic acids. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding tetrazole derivative.

Furthermore, the nitrile functionality can be a precursor for other heterocyclic systems. For instance, it can react with 1,3-dipoles like nitrile oxides in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles such as isoxazoles.

Derivatives of this compound, particularly after reduction of the nitrile to an amine, could potentially undergo intramolecular cyclization reactions like the Pictet-Spengler reaction if an appropriate aldehyde or ketone is introduced, leading to the formation of complex heterocyclic scaffolds.

Aromatic Reactivity and Functionalization of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group in this compound is the primary site for aromatic functionalization. The nature and feasibility of these reactions are largely governed by the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The presence of a fluorine atom on the aromatic ring, coupled with an electron-withdrawing group, makes the compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces a leaving group (in this case, the fluoride ion) on the aromatic ring.

The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.org First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing carbonyl group at the para position to the fluorine in this compound plays a pivotal role in stabilizing this negative charge through resonance delocalization. This activation by an electron-withdrawing group is a key requirement for successful SNAr reactions. wikipedia.org

In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack.

Common nucleophiles that can be employed in such reactions include alkoxides, phenoxides, thiophenoxides, and amines. The specific reaction conditions, such as the choice of solvent and temperature, would depend on the nucleophilicity of the attacking species and the desired product.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-) | Reagent Example | Potential Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 8-(4-Hydroxyphenyl)-8-oxooctanenitrile |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH3) | 8-(4-Methoxyphenyl)-8-oxooctanenitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 8-(4-(Phenylthio)phenyl)-8-oxooctanenitrile |

| Amine | Ammonia (NH3) | 8-(4-Aminophenyl)-8-oxooctanenitrile |

Note: The feasibility and yield of these reactions would need to be determined experimentally.

Electrophilic Aromatic Substitution Limitations and Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the 4-fluorophenyl moiety of this compound is significantly deactivated towards EAS. This deactivation stems from the powerful electron-withdrawing effect of the para-carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Fluorine itself is an ortho, para-directing deactivator. While it deactivates the ring through its inductive effect, it directs incoming electrophiles to the ortho and para positions through its resonance effect. However, in this specific molecule, the strong deactivating effect of the carbonyl group overrides the directing effect of the fluorine. The positions ortho to the fluorine are also meta to the deactivating carbonyl group, and the position para to the fluorine is already substituted. Therefore, forcing electrophilic substitution would require harsh reaction conditions and would likely lead to a mixture of products with low yields.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO3/H2SO4 | Reaction is unlikely or requires harsh conditions. | Strong deactivation by the carbonyl group. |

| Halogenation | Br2/FeBr3 | Reaction is unlikely or requires harsh conditions. | Strong deactivation by the carbonyl group. |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Reaction is highly unlikely. | The deactivating carbonyl group is incompatible with Friedel-Crafts catalysts. |

| Friedel-Crafts Alkylation | RCl/AlCl3 | Reaction is highly unlikely. | The deactivating carbonyl group is incompatible with Friedel-Crafts catalysts. |

Oxidation Reactions for Introduction of Ancillary Functional Groups

The introduction of additional functional groups onto the aromatic ring of this compound via oxidation presents a synthetic challenge. The existing substituents, particularly the alkyl chain, are susceptible to oxidation under harsh conditions.

Direct oxidation of the aromatic C-H bonds to introduce hydroxyl groups, for instance, is generally difficult to achieve selectively. Strong oxidizing agents would likely lead to the degradation of the molecule, particularly cleavage of the oxooctanenitrile chain.

However, if the fluorine atom is first replaced via nucleophilic aromatic substitution with a group that can be subsequently oxidized, this could provide an indirect route to further functionalization. For example, if a methyl group were introduced onto the ring, it could then be oxidized to a carboxylic acid group. Similarly, the introduction of an amino group could be followed by diazotization and subsequent reactions to introduce a variety of other functional groups.

It is important to note that any proposed oxidation reaction would need to be carefully designed to be compatible with the ketone and nitrile functionalities present in the side chain.

Structure Reactivity and Structure Interaction Relationships of 8 4 Fluorophenyl 8 Oxooctanenitrile Analogs

Electronic and Steric Effects of Fluorine on Molecular Reactivity

The substitution of a hydrogen atom with fluorine on the phenyl ring of a ketone introduces distinct electronic and steric effects that modulate molecular reactivity. Fluorine is the most electronegative element, which allows it to exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the attached carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack. pearson.com

In addition to its inductive effects, fluorine can also exhibit a positive mesomeric effect (+M) by donating one of its lone pairs of electrons to the aromatic system. nih.gov However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is generally weaker than its strong inductive effect. The balance between these electronic forces ultimately governs the reactivity of the ketone. nih.gov Studies on fluorinated ketones have shown that their reactivity is modulated by the balance between the intrinsic electrophilicity of the carbonyl carbon and steric factors. nih.gov

From a steric perspective, fluorine is a relatively small atom, and its substitution for hydrogen does not significantly increase steric hindrance around the reactive sites. However, in more crowded molecules, even the small size of fluorine can influence the conformation and, consequently, the accessibility of reactive centers. nih.gov The fluorination of ketone species has been found to be governed by a combination of these steric and electronic effects. sapub.orgresearchgate.net

Comparative Analysis of Halogen Substituents on Phenyl Ketone Nitriles

The identity of the halogen substituent on the phenyl ring of ketone nitriles has a profound impact on the molecule's chemical and physical properties. A comparative analysis of different halogens (Fluorine, Chlorine, Bromine, Iodine) highlights systematic trends in reactivity and intermolecular interactions.

Influence of Halogen Electronegativity on Ketone Electrophilicity and Reaction Kinetics

The electronegativity of the halogen substituent directly influences the electrophilicity of the carbonyl carbon. As electronegativity decreases down the halogen group (F > Cl > Br > I), the inductive electron-withdrawing effect also weakens. libretexts.org A more electronegative halogen will more effectively pull electron density from the phenyl ring and the ketone group, leading to a more electrophilic carbonyl carbon. This increased electrophilicity generally translates to faster reaction kinetics for nucleophilic addition reactions.

The rate of halogenation of ketones can be catalyzed by both acids and bases. libretexts.org The mechanism often involves the slow formation of an enol or enolate ion, which then reacts rapidly with the halogen. libretexts.org The stability of this intermediate and the subsequent reaction steps can be influenced by the electronic properties of the halogen substituent on the phenyl ring.

| Halogen Substituent | Pauling Electronegativity | Effect on Ketone Electrophilicity | Predicted Impact on Reaction Kinetics (Nucleophilic Addition) |

|---|---|---|---|

| -F | 3.98 | Highest Increase | Fastest |

| -Cl | 3.16 | Moderate Increase | Intermediate |

| -Br | 2.96 | Slight Increase | Intermediate |

| -I | 2.66 | Lowest Increase | Slowest |

Impact on Intermolecular Interactions and Self-Assembly

Halogen substituents play a critical role in directing intermolecular interactions, which in turn influences properties like crystal packing and self-assembly. Halogenation has been shown to have a pronounced effect on the docking site in intermolecular interactions. nih.gov

One of the key interactions involving halogens is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen and decreases with its electronegativity, following the trend I > Br > Cl > F. In addition to halogen bonds, these substituents can influence hydrogen bonding and π-π stacking interactions. mdpi.com For instance, the presence of halogens can reduce the contribution of H···H contacts in crystal packing while introducing H···X (where X is a halogen) contacts. nih.gov Studies on halogenated acetophenones have shown a wide range of energy preferences for either the phenyl or the methyl side of the ketone in complex formation, influenced by stacking and hydrogen-bond-dominated structures. nih.gov

| Halogen Substituent | Polarizability (ų) | Primary Intermolecular Interactions | Influence on Self-Assembly |

|---|---|---|---|

| -F | 0.557 | Weak halogen bonding, influences hydrogen bonding and π-π stacking. | Can alter crystal packing by modifying electrostatic potential. nih.gov |

| -Cl | 2.18 | Moderate halogen bonding, significant dipole-dipole interactions. | Can form directional interactions leading to specific crystal structures. nih.gov |

| -Br | 3.05 | Stronger halogen bonding. | Promotes robust self-assembly through strong, directional halogen bonds. nih.gov |

| -I | 4.7 | Strongest halogen bonding. | Acts as a powerful structure-directing group in crystal engineering. researchgate.net |

Modulations of Alkyl Chain Length and Nitrile Position on Reactivity

The alkyl chain and the nitrile group are integral parts of the 8-(4-Fluorophenyl)-8-oxooctanenitrile structure, and modifications to these components can significantly alter the molecule's reactivity. The long alkyl chain primarily influences the molecule's steric profile and solubility. A longer chain can sterically hinder the approach of reactants to the ketone or nitrile functionalities. Conversely, the flexibility of the chain might allow the molecule to adopt conformations that facilitate reactions.

The nitrile group itself is a reactive functional group. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic. libretexts.org Nitriles can undergo nucleophilic addition reactions, often with organometallic reagents or under acidic or basic hydrolysis, to form ketones or carboxylic acids, respectively. libretexts.orgchemistrysteps.com The reactivity of the nitrile group is generally lower than that of a ketone's carbonyl group. quora.com Fluorine substituents on other parts of the molecule can enhance the reactivity of nitriles by increasing the electrophilicity of the nitrile carbon. nih.gov

Changing the position of the nitrile group along the alkyl chain would have a substantial impact on the electronic interplay between the nitrile and the phenyl ketone moiety. If the nitrile group were closer to the ketone, its electron-withdrawing nature could influence the electrophilicity of the carbonyl carbon. The relative positions of the two functional groups would also dictate the potential for intramolecular reactions, possibly leading to cyclization under certain conditions.

Mechanistic Studies of 8 4 Fluorophenyl 8 Oxooctanenitrile at the Molecular Level

Mechanisms of Interaction with Biomolecules and Biological Pathways

The biological activity of a molecule is predicated on its ability to interact with biomacromolecules such as proteins and nucleic acids. The specific functional groups of 8-(4-Fluorophenyl)-8-oxooctanenitrile, namely the nitrile and ketone groups, are primary determinants of these interactions.

Hydrogen Bonding Characteristics of the Nitrile Group

The nitrile group (-C≡N) is a significant functional group in medicinal chemistry, often acting as a bioisostere for carbonyl or hydroxyl groups. researchgate.net Its ability to participate in molecular interactions is largely defined by its hydrogen bonding characteristics. The nitrile group functions as a hydrogen bond acceptor through the lone pair of electrons on the sp-hybridized nitrogen atom. researchgate.netlibretexts.org

The triple bond between carbon and nitrogen results in a linear geometry, and the high electronegativity of nitrogen polarizes the bond, creating a partial positive charge on the carbon and a partial negative charge on the nitrogen. libretexts.orgfiveable.me This polarity makes the nitrogen's lone pair an effective acceptor for hydrogen bonds from donor groups such as the hydroxyl (-OH) or amine (-NH) groups found in amino acid residues of proteins or in water molecules. researchgate.netlibretexts.org Although nitriles cannot form hydrogen bonds with themselves, their ability to accept hydrogen bonds from water contributes to the solubility of smaller nitrile-containing compounds. libretexts.org The strength of the nitrile group as a hydrogen bond acceptor is a critical factor in its role in molecular recognition at biological targets. researchgate.net

Coordination Chemistry with Metal Ions via the Nitrile Moiety

Nitriles are recognized as versatile and ubiquitous ligands in coordination chemistry. nih.govunibo.it They typically bind to transition metal ions in a monodentate, end-on fashion (η¹) through the nitrogen atom's lone pair. nih.govnih.gov This interaction can be described as a σ-donation from the nitrogen to an empty orbital on the metal center. unibo.it In many cases, particularly with electron-rich metals, this is supplemented by π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the C≡N bond. nih.govunibo.it

The strength and nature of the metal-nitrile bond are influenced by both the metal's properties and the electronic characteristics of the nitrile. nih.gov Because nitriles are generally weakly basic, they often function as labile ligands, meaning they can be easily displaced by stronger ligands. wikipedia.org This property is exploited in catalysis, where nitriles can serve as temporary solvents or ligands that stabilize a catalytic species before being replaced by a substrate. nih.gov Furthermore, coordination to a cationic metal center activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by molecules like water, which is the basis for metal-catalyzed nitrile hydration reactions. nih.govwikipedia.org

Role of the Ketone in Molecular Recognition Events

The ketone functional group is defined by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comwikipedia.org The significant difference in electronegativity between carbon and oxygen results in a highly polar double bond, with the oxygen being electron-rich and the carbon being electron-poor. ebsco.com This polarity is central to the ketone's role in molecular recognition.

The carbonyl oxygen possesses two lone pairs of electrons and a partial negative charge, making it a potent hydrogen bond acceptor. chemistrytalk.org In a biological context, the ketone group of this compound can form hydrogen bonds with hydrogen-donating amino acid residues such as serine, tyrosine, or arginine within a protein's active site. These directed, non-covalent interactions are crucial for the specific binding and orientation of a molecule within its target. The planar geometry of the sp²-hybridized ketone carbon also influences the local conformation of the molecule, which can be critical for achieving a proper fit with a biological receptor. wikipedia.org

Kinetic and Thermodynamic Aspects of Reactivity

For the nitrile group, a key reaction is hydrolysis to a carboxylic acid, which can proceed under acidic or basic conditions. This transformation is often a critical step in the metabolism of nitrile-containing drugs. The coordination of nitriles to metal ions also has well-studied kinetic profiles. Studies on the binding of various nitriles to metal complexes have determined activation parameters (enthalpy ΔH‡ and entropy ΔS‡), revealing that the rates can be controlled by factors such as the electronic properties of the nitrile or spin state changes in the metal center. nih.govacs.org For instance, kinetic studies of nitrile binding to a V(III) complex showed activation enthalpies ranging from 2.9 to 7.2 kcal·mol⁻¹ and activation entropies from -9 to -28 cal·mol⁻¹·K⁻¹. nih.gov

The ketone group is susceptible to nucleophilic addition and reduction. The reduction of a ketone to a secondary alcohol is a common metabolic pathway. The thermodynamics of such reactions are generally favorable.

Computational Modeling for Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the mechanistic details of molecular behavior where experimental data is scarce. For this compound, methods like Density Functional Theory (DFT) can offer a deep understanding of its structure, reactivity, and interactions.

DFT calculations can be used to optimize the molecule's three-dimensional geometry, determine its conformational preferences, and calculate its electronic properties. For instance, an electrostatic potential map can visualize the electron-rich (ketone oxygen, nitrile nitrogen) and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack as well as hydrogen bonding. nih.gov Furthermore, computational models can simulate the interaction of the molecule with metal ions, calculating binding energies and analyzing the contributions of σ-donation and π-back-donation to the metal-nitrile bond. unibo.it

Reaction mechanisms can also be explored by mapping the potential energy surface for a given transformation, such as nitrile hydrolysis. By locating the transition state structures and calculating the activation energy barriers, computational models can provide detailed mechanistic insights and predict reaction rates, complementing experimental kinetic studies. nih.gov

Advanced Characterization Methodologies for 8 4 Fluorophenyl 8 Oxooctanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 8-(4-Fluorophenyl)-8-oxooctanenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) atoms within the molecule.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the fluorophenyl ring would appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atom. The aliphatic protons of the octanenitrile (B114854) chain would exhibit characteristic chemical shifts and splitting patterns based on their proximity to the carbonyl and nitrile functional groups.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to F) | 7.10 - 7.20 | m | |

| Ar-H (ortho to C=O) | 7.95 - 8.05 | m | |

| -CO-CH ₂- | ~2.95 | t | ~7.5 |

| -CH ₂-CN | ~2.35 | t | ~7.2 |

| Aliphatic CH ₂ | 1.30 - 1.80 | m |

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon would be observed significantly downfield, while the nitrile carbon would also have a characteristic chemical shift. The aromatic carbons would show signals in the aromatic region, with their chemical shifts influenced by the fluorine and carbonyl substituents. The aliphatic carbons of the octanenitrile chain would appear in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound is shown below.

| Carbon | Chemical Shift (δ, ppm) |

| C =O | ~198.0 |

| C -F (aromatic) | ~165.0 (d, ¹JCF ≈ 250 Hz) |

| C -C=O (aromatic) | ~131.0 (d, ⁴JCF ≈ 3 Hz) |

| C H (aromatic, ortho to C=O) | ~130.5 (d, ³JCF ≈ 9 Hz) |

| C H (aromatic, ortho to F) | ~115.5 (d, ²JCF ≈ 22 Hz) |

| C N | ~119.5 |

| -CO-C H₂- | ~38.0 |

| -C H₂-CN | ~17.0 |

| Aliphatic C H₂ | 23.0 - 29.0 |

Fluorine-19 NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. mdpi.comacs.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. The analysis of the fragmentation of these ions, often induced by collision-induced dissociation (CID), can provide valuable structural information by revealing characteristic neutral losses and fragment ions.

A hypothetical ESI-MS fragmentation data table for this compound is provided below.

| Ion | m/z (calculated) | Possible Fragment |

| [M+H]⁺ | 248.1294 | Protonated molecule |

| [M+Na]⁺ | 270.1113 | Sodium adduct |

| 123.0372 | [C₇H₄FO]⁺ | |

| 95.0399 | [C₆H₄F]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint, allowing for the unambiguous identification of its key structural features.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The p-fluorophenyl ketone moiety gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the fluorinated aromatic ring. The nitrile group (C≡N) presents a distinct, medium-intensity absorption in the 2240-2260 cm⁻¹ range, a region that is often free from other interfering signals. Furthermore, the C-F bond of the fluorophenyl group exhibits a strong absorption band around 1220-1260 cm⁻¹. Aromatic C=C stretching vibrations are also visible in the 1500-1600 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique. While the carbonyl group shows a moderately strong Raman signal, the nitrile and the aromatic ring stretches are typically strong and easily identifiable, providing confirmatory evidence for these functional groups. The symmetric nature of the p-substituted benzene (B151609) ring can also give rise to characteristic Raman bands.

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 (Medium) | Strong |

| Ketone (C=O) | Stretch | 1680 - 1700 (Strong) | Medium |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 (Variable) | Strong |

| Aryl C-F | Stretch | 1220 - 1260 (Strong) | Medium |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and quantitative purity assessment of this compound from reaction mixtures and for quality control purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

The compound is separated on a C18 (octadecylsilyl) column, where it is retained based on its hydrophobicity. A mobile phase gradient, commonly consisting of acetonitrile (B52724) and water, allows for the efficient elution of the target compound while separating it from more polar or less polar impurities. Detection is most effectively achieved using a UV detector, as the p-fluorophenyl ketone moiety possesses a strong chromophore that absorbs UV light, typically around 254 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, enabling precise quantification of purity.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly suitable for analyzing the purity and identifying volatile impurities or byproducts related to this compound.

For GC analysis, the compound is vaporized and separated on a capillary column, typically with a non-polar stationary phase like 5% phenyl polysiloxane. The retention time in the chromatogram is a key identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions.

The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation pathways for this compound would include alpha-cleavage adjacent to the carbonyl group, leading to characteristic ions such as the fluorobenzoyl cation (m/z 123) and the fragment corresponding to the loss of this group. The presence of the nitrile group and the aliphatic chain would also yield specific fragmentation patterns.

Table 3: Typical GC-MS Parameters and Expected Fragments

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium, constant flow |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Key Fragments (m/z) | 123 (C₇H₄FO⁺), 95 (C₆H₄F⁺) |

Research Applications and Potential in Chemical Sciences

Building Block for the Synthesis of Complex Organic Architectures

Information regarding the utilization of 8-(4-Fluorophenyl)-8-oxooctanenitrile as a foundational element for constructing more complex organic molecules is not presently available in published research.

Intermediacy in the Development of Investigational Chemical Probes

There is no current information detailing the role of this compound as an intermediate compound in the creation of chemical probes for research purposes.

Contribution to Advanced Materials Science and Polymer Chemistry

Specific contributions of this compound to the fields of materials science and polymer chemistry have not been reported.

Precursor for Polymer and Coating Development

There is no available data to suggest that this compound is used as a precursor in the development of polymers or coatings.

Role in Resin and Elastomer Synthesis

The role of this compound in the synthesis of resins and elastomers is not documented in the current body of scientific literature.

Fundamental Research in Enzyme Interactions and Metabolic Pathways

There are no research findings available that describe the use of this compound in the study of enzyme interactions or metabolic pathways.

Exploration in Chemical Biology Beyond Direct Therapeutic Aims

Information concerning the exploration of this compound in the broader field of chemical biology, outside of direct therapeutic applications, is not available.

Future Perspectives and Emerging Avenues in 8 4 Fluorophenyl 8 Oxooctanenitrile Research

Integration with Flow Chemistry and Continuous Synthesis Paradigms

There is no available research detailing the integration of 8-(4-Fluorophenyl)-8-oxooctanenitrile synthesis or modification with flow chemistry and continuous manufacturing processes. The potential advantages of employing these techniques, such as improved reaction control, enhanced safety, and scalability, remain theoretical for this compound.

Application in Novel Catalytic Systems

There is a lack of published information regarding the use of this compound in the development or application of novel catalytic systems. Its potential as a ligand, substrate for catalytic transformation beyond its known applications, or as a component in organocatalysis has not been explored.

Development of Derivatized Analogs for Specific Research Tools

While this compound is a precursor to a therapeutic agent, there is no evidence in the literature of efforts to develop its direct derivatives as specific research tools. The synthesis of analogs for use as chemical probes, imaging agents, or for other investigational purposes has not been a documented focus of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-Fluorophenyl)-8-oxooctanenitrile, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, using fluorinated aryl precursors (e.g., 4-fluorophenylacetic acid derivatives) and nitrile-containing alkyl chains. Reaction temperature (e.g., 80–120°C) and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect yield. For example, notes that fluorinated aromatic intermediates require anhydrous conditions to avoid hydrolysis of the nitrile group . Characterization via ¹H/¹³C NMR and FT-IR is essential to confirm the ketone and nitrile functionalities.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment, as demonstrated in for structurally similar nitriles. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while elemental analysis ensures stoichiometric consistency (C, H, N, F). Differential scanning calorimetry (DSC) may detect polymorphic forms if crystallization conditions vary .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and ketone groups. Stability tests in for analogous brominated compounds suggest degradation above 150°C, with photodegradation risks requiring storage in amber vials at –20°C . Hydrolysis of the nitrile group in aqueous acidic/basic conditions necessitates inert atmosphere handling .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence the compound’s electronic properties, and how can this be exploited in materials science?

- Answer : The electron-withdrawing fluorine substituent enhances the electrophilicity of the ketone group, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can map frontier molecular orbitals to predict reactivity, as seen in for fluorinated COFs . Applications in optoelectronics (e.g., fluorophores) are plausible if conjugated π-systems are engineered.

Q. What mechanistic insights exist for the biological activity of fluorinated nitriles, and how can this guide toxicity studies?

- Answer : Fluorinated nitriles may act as enzyme inhibitors by covalent binding to cysteine residues (e.g., notes imidazole-thiol interactions in bioactive compounds). In vitro assays (e.g., cytochrome P450 inhibition) should precede in vivo studies. ’s safety protocols (e.g., H333 hazard code) mandate rigorous PPE and fume hood use due to potential neurotoxicity .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Answer : Contradictions in SAR often arise from stereoelectronic effects or assay variability. For example, shows that spirocyclic analogs with fluorophenyl groups exhibit divergent bioactivity based on substituent positioning. Redundant synthesis (≥3 batches) and orthogonal assays (e.g., SPR vs. fluorescence polarization) reduce false positives .

Q. What computational models are suitable for predicting the compound’s pharmacokinetic properties?

- Answer : Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, while QSAR models trained on fluorinated analogs () predict logP and metabolic stability. ADMET predictors like SwissADME integrate fluorophilic parameters to estimate bioavailability .

Methodological Tables

Table 1 : Comparison of Analytical Techniques for this compound

Table 2 : Hazard Mitigation Strategies (Based on and )

| Risk Factor | Mitigation | PPE Requirement |

|---|---|---|

| Inhalation (H333) | Use fume hood, negative pressure | N95 mask, respirator |

| Skin contact (H313) | Double gloves (nitrile) | Lab coat, face shield |

| Waste disposal | Segregate halogenated waste | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.